molecular formula C20H12ClFN2O4S B2770630 N-(6-chlorobenzo[d]thiazol-2-yl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide CAS No. 1021060-78-5

N-(6-chlorobenzo[d]thiazol-2-yl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B2770630
CAS No.: 1021060-78-5
M. Wt: 430.83
InChI Key: JATDIMMYEKHHSU-UHFFFAOYSA-N
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Description

The compound “N-(6-chlorobenzo[d]thiazol-2-yl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide” is a complex organic molecule that contains several functional groups and rings. It has a benzothiazole ring (a bicyclic compound made of a benzene ring fused to a thiazole ring), a pyran ring (a six-membered ring with five carbon atoms and one oxygen atom), and a carboxamide group (a carbonyl group attached to an amine). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The benzothiazole and pyran rings would likely contribute to the rigidity of the molecule, while the carboxamide group could participate in hydrogen bonding .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. The benzothiazole ring is relatively stable, but could potentially be modified through electrophilic substitution or metal-catalyzed cross-coupling reactions . The carboxamide group could participate in reactions with acids or bases .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the benzothiazole and pyran rings could increase its lipophilicity, while the carboxamide group could allow it to form hydrogen bonds .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of the compound have shown promising results in anticancer activity. For example, novel fluoro-substituted benzo[b]pyran compounds, which share a similar core structure, have been tested against human cancer cell lines, including lung, breast, and CNS cancers, showing anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).

Antibacterial and Antimicrobial Properties

Derivatives of this compound have also been explored for their antibacterial properties. Novel analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide displayed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects on mammalian cells, indicating their potential as antibacterial agents (Palkar et al., 2017).

Anti-inflammatory and Analgesic Activities

Further research into imidazolyl acetic acid derivatives, similar in structure and function, has demonstrated significant anti-inflammatory and analgesic activities. These compounds have shown to effectively reduce inflammation and pain in animal models, suggesting potential therapeutic applications (Khalifa & Abdelbaky, 2008).

Antituberculosis Activity

Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. Among these, specific compounds have shown promising activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, highlighting their potential as antituberculosis agents (Jeankumar et al., 2013).

Safety and Hazards

As with any chemical compound, handling “N-(6-chlorobenzo[d]thiazol-2-yl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide” would require appropriate safety measures. Without specific information, it’s difficult to predict the exact safety and hazards associated with this compound .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. Given the biological activities of similar compounds, it could be of interest in the development of new pharmaceuticals .

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-5-[(4-fluorophenyl)methoxy]-4-oxopyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClFN2O4S/c21-12-3-6-14-18(7-12)29-20(23-14)24-19(26)16-8-15(25)17(10-28-16)27-9-11-1-4-13(22)5-2-11/h1-8,10H,9H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATDIMMYEKHHSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=COC(=CC2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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